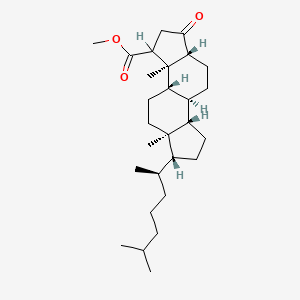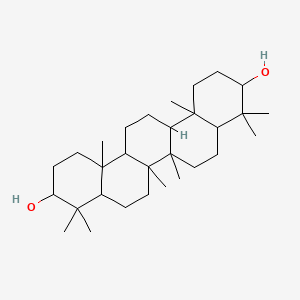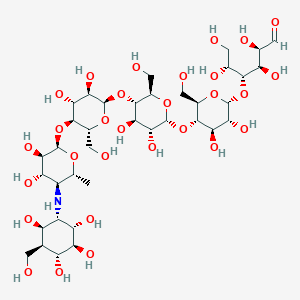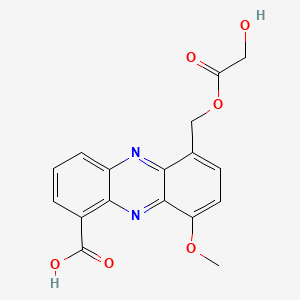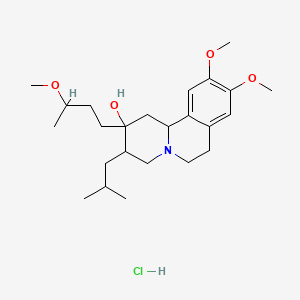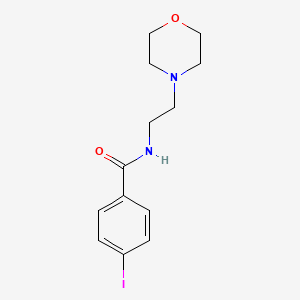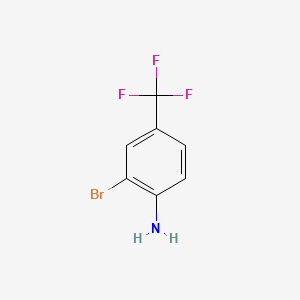
2-Bromo-4-(trifluorométhyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Bromo-4-(trifluoromethyl)aniline involves various chemical routes, including halogenation and substitution reactions that introduce the bromo and trifluoromethyl groups onto the aniline ring. A notable method includes the use of bromine as a brominating agent under optimal conditions to achieve high yields and purity of the product (Ding Zhi-yuan, 2011). Additionally, photoredox catalysis has been employed for fluoroalkylation of anilines, demonstrating the utility of visible light in the synthesis of bromo and trifluoromethyl-substituted arenes (Jingjing Kong et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(trifluoromethyl)aniline has been characterized using various spectroscopic techniques. Studies involving Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) spectroscopy, along with density functional theory (DFT) computations, have provided insights into the vibrational spectra, hyperconjugation interactions, and molecular electrostatic potential (MEP) of this compound (B. Revathi et al., 2017).
Chemical Reactions and Properties
2-Bromo-4-(trifluoromethyl)aniline participates in various chemical reactions, including coupling and halogenation processes, due to the reactive nature of the bromine and amino groups. The compound's ability to undergo facile transformation into other functionalized molecules underscores its versatility in organic synthesis. The presence of the trifluoromethyl group enhances the molecule's reactivity towards nucleophilic substitution reactions, enabling further derivatization and functional group transformations (Jingjing Kong et al., 2017).
Applications De Recherche Scientifique
Composants de Construction Organiques
“2-Bromo-4-(trifluorométhyl)aniline” est utilisé comme composant de construction organique dans la synthèse de divers composés organiques {svg_1}. Il est un élément clé dans la construction de structures moléculaires complexes, contribuant au développement de nouveaux matériaux et de produits pharmaceutiques {svg_2}.
Synthèse d'Inhibiteurs pour la Protéase NS3 du Virus de l'Hépatite C (VHC)
Ce composé a été utilisé dans la synthèse et l'évaluation biochimique d'une série d'inhibiteurs pour la protéase NS3 du virus de l'hépatite C (VHC) {svg_3}. Ces inhibiteurs pourraient potentiellement être utilisés dans le traitement de l'hépatite C, une maladie qui touche des millions de personnes dans le monde {svg_4}.
Préparation du 2,5-Dibromo-(trifluorométhyl)benzène
“this compound” a été utilisé dans la préparation du "2,5-dibromo-(trifluorométhyl)benzène" {svg_5}. Ce composé est un intermédiaire utile dans la synthèse de divers autres composés organiques {svg_6}.
Préparation du 5-Bromo-2-Iodo-(trifluorométhyl)benzène
Ce composé est également utilisé dans la préparation du "5-bromo-2-iodo-(trifluorométhyl)benzène" {svg_7}. Ce produit est un autre intermédiaire important dans la synthèse d'une variété de composés organiques {svg_8}.
Recherche en Science des Matériaux
En raison de sa structure chimique unique, “this compound” est également utilisé dans la recherche en science des matériaux. Il peut contribuer au développement de nouveaux matériaux avec des applications potentielles dans diverses industries {svg_9}.
Recherche Pharmaceutique
“this compound” est utilisé dans la recherche pharmaceutique pour le développement de nouveaux médicaments. Ses propriétés uniques en font un composant précieux dans la synthèse de divers composés pharmaceutiques {svg_10}.
Mécanisme D'action
Target of Action
2-Bromo-4-(trifluoromethyl)aniline is a chemical compound used in various applications, including proteomics research . It’s known to have an impact on the respiratory system .
Mode of Action
It’s known to be used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction, suggesting it may interact with its targets through this mechanism .
Pharmacokinetics
A study has been conducted on the metabolic fate and urinary excretion of this compound in rats .
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(trifluoromethyl)aniline. For instance, it’s recommended to store the compound in a dry, cool, and well-ventilated place . Additionally, it’s advised to use the compound only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-bromo-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRJIXSZTKOFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206667 | |
| Record name | 2-Bromo-4-trifluoromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57946-63-1 | |
| Record name | 2-Bromo-4-trifluoromethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57946-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-trifluoromethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057946631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-trifluoromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-trifluoromethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


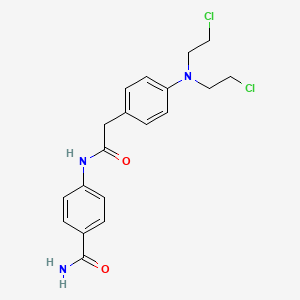
![(2S,3R,4S,5R,6S)-2-methyl-6-phenoxy-3-[[(1R)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]oxane-3,4,5-triol](/img/structure/B1203658.png)
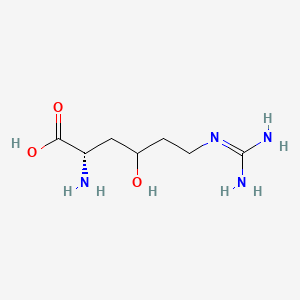
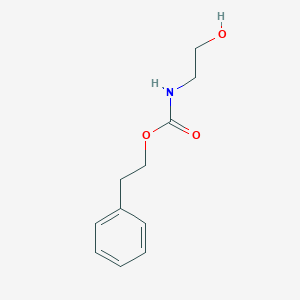
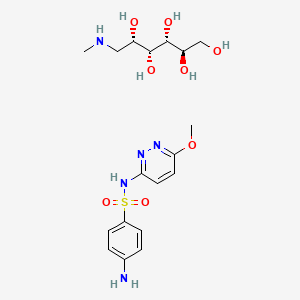
![[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate](/img/structure/B1203667.png)
